molecular formula C26H26N2O6 B12152319 4'-hydroxy-1'-(2-methoxyethyl)-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-1'-(2-methoxyethyl)-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12152319
M. Wt: 462.5 g/mol
InChI Key: BJIWNUFFUJKSQY-DQRAZIAOSA-N
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Description

4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole and pyrrole precursors, followed by their coupling under controlled conditions to form the spiro compound. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved would require further investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4’-hydroxy-1’-(2-methoxyethyl)-1-methyl-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione apart from similar compounds is its unique spiro structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1'-(2-methoxyethyl)-1-methylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C26H26N2O6/c1-5-13-34-20-11-10-17(15-16(20)2)22(29)21-23(30)24(31)28(12-14-33-4)26(21)18-8-6-7-9-19(18)27(3)25(26)32/h5-11,15,29H,1,12-14H2,2-4H3/b22-21-

InChI Key

BJIWNUFFUJKSQY-DQRAZIAOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCOC)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)C)CCOC)O)OCC=C

Origin of Product

United States

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